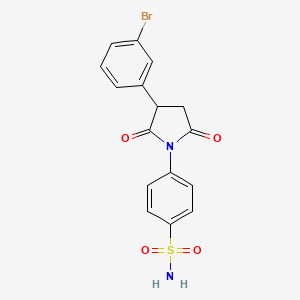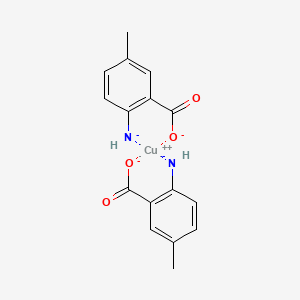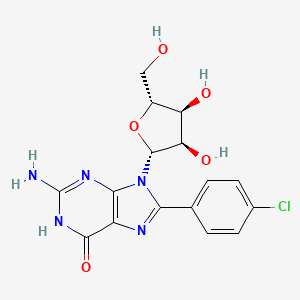
(S)-4-Phenyl-2-(2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Phenyl-2-(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features two oxazole rings and two phenyl groups, making it a complex and intriguing molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Phenyl-2-(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole typically involves the formation of oxazole rings through cyclization reactions. One common method is the condensation of α-amino ketones with aldehydes under acidic conditions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Phenyl-2-(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-4-Phenyl-2-(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for studying stereoselective processes.
Medicine
In medicinal chemistry, (S)-4-Phenyl-2-(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-4-Phenyl-2-(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-Phenyl-2-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole
- 4-Phenyl-2-(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole
Uniqueness
The uniqueness of (S)-4-Phenyl-2-(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4,5-dihydrooxazole lies in its specific chiral configuration, which imparts distinct stereochemical properties. This configuration can lead to different biological activities and reactivity compared to its enantiomers or other similar compounds.
Propiedades
Fórmula molecular |
C21H22N2O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(4S)-4-phenyl-2-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18+ |
Clave InChI |
JTNVCJCSECAMLD-HDICACEKSA-N |
SMILES isomérico |
CC(C)(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



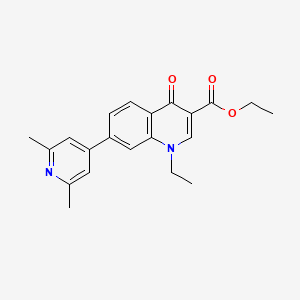
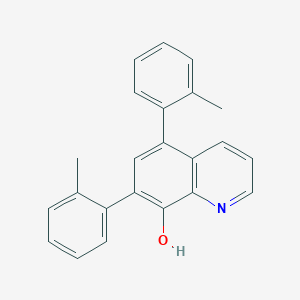

![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
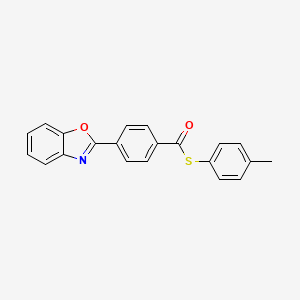
![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)
![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)
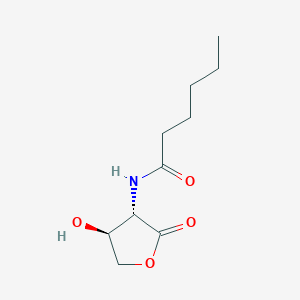

![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)
